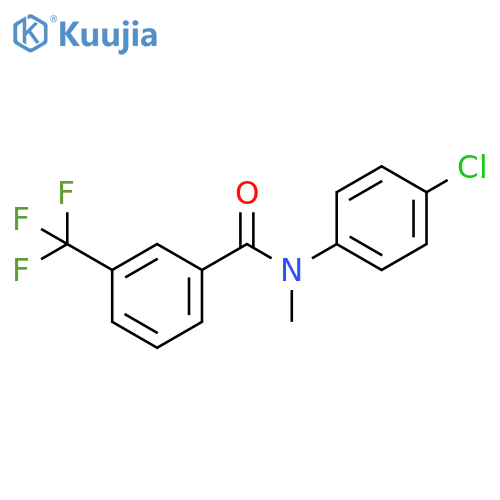

Cas no 860649-45-2 (N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide)

860649-45-2 structure

商品名:N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide

N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide

- Benzamide, N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)-

- N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)benzenecarboxamide

- 11F-362S

- AKOS005077157

- 860649-45-2

- N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide

-

- インチ: 1S/C15H11ClF3NO/c1-20(13-7-5-12(16)6-8-13)14(21)10-3-2-4-11(9-10)15(17,18)19/h2-9H,1H3

- InChIKey: ITGMBTADYCDVKE-UHFFFAOYSA-N

- ほほえんだ: C(N(C1=CC=C(Cl)C=C1)C)(=O)C1=CC=CC(C(F)(F)F)=C1

計算された属性

- せいみつぶんしりょう: 313.0481262g/mol

- どういたいしつりょう: 313.0481262g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 366

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 20.3Ų

じっけんとくせい

- 密度みつど: 1.350±0.06 g/cm3(Predicted)

- ふってん: 397.6±42.0 °C(Predicted)

- 酸性度係数(pKa): -2.42±0.70(Predicted)

N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625571-1mg |

N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide |

860649-45-2 | 98% | 1mg |

¥464.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625571-5mg |

N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide |

860649-45-2 | 98% | 5mg |

¥661.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625571-2mg |

N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide |

860649-45-2 | 98% | 2mg |

¥578.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625571-10mg |

N-(4-chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide |

860649-45-2 | 98% | 10mg |

¥924.00 | 2024-07-28 |

N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide 関連文献

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

860649-45-2 (N-(4-Chlorophenyl)-N-methyl-3-(trifluoromethyl)benzamide) 関連製品

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬